ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrazolopyridines : Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates are synthesized through the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and ethyl pyruvate, analyzed by spectroscopic techniques (Maqbool et al., 2013).
Characterization and Structural Studies : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is synthesized and characterized using various techniques, including X-ray diffraction, to elucidate its structure (Viveka et al., 2016).
Chemical and Physical Properties
Spectral and Theoretical Investigations : Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, focuses on experimental and theoretical studies, including density functional theory and single-crystal X-ray diffraction techniques (Viveka et al., 2016).
Investigation of Novel Pyrazole Derivative : A study on ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate explores its synthesis, crystal structure, Hirshfeld surface analysis, and antioxidant properties, along with density functional theory calculations (Naveen et al., 2021).
Applications in Material Science
- Corrosion Inhibition : Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, show potential as corrosion inhibitors for mild steel, useful in industrial processes. Their properties are studied using various methods, including electrochemical impedance spectroscopy (Dohare et al., 2017).
Safety and Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives . The many pharmacological functions of the pyrazole moiety and different synthesis techniques are being explored .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include ethyl 3-methyl-1-phenyl-1h-pyrazole-4-carboxylate, often interact with various biological targets .
Mode of Action
It is known that pyrazole derivatives can undergo various reactions, including nucleophilic addition, intramolecular cyclization, elimination, and ultimately, [1,5]-h shift .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that pyrazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Properties
IUPAC Name |
ethyl 3-methyl-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-15(14-10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSYDQBISBQGTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549589 |
Source
|
Record name | Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113502-46-8 |
Source
|
Record name | Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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